2,3,5-Trichloro-4-iodopyridine
Overview
Description
2,3,5-Trichloro-4-iodopyridine is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of three chlorine atoms and one iodine atom attached to a pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Scientific Research Applications
2,3,5-Trichloro-4-iodopyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction it is involved in.
Mode of Action
2,3,5-Trichloro-4-iodopyridine is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a halide source, providing an iodine atom for the formation of carbon-carbon bonds. The compound’s interaction with its targets involves the exchange of halide ions, which leads to the formation of new bonds and the generation of complex organic structures .
Biochemical Pathways
Its role in suzuki-miyaura cross-coupling reactions suggests that it could potentially influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Its physical properties, such as its solid state and melting point of 121-122°c , may influence its bioavailability if it were to be used in a biological context.
Result of Action
The primary result of this compound’s action in a chemical reaction is the formation of new organic compounds. In Suzuki-Miyaura cross-coupling reactions, for example, it contributes to the formation of carbon-carbon bonds, leading to the synthesis of complex organic structures .
Safety and Hazards
Future Directions
While specific future directions for 2,3,5-Trichloro-4-iodopyridine are not mentioned in the search results, pyridine compounds are important structural motifs found in numerous bioactive molecules . Therefore, the development of new synthesis methods and the study of their biological activities are potential future directions in this field.
Biochemical Analysis
Biochemical Properties
2,3,5-Trichloro-4-iodopyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been shown to impact the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects . Studies have shown that high doses of this compound can lead to organ toxicity, particularly affecting the liver and kidneys.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution and a water-immiscible reaction medium . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of advanced equipment and techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as palladium on carbon (Pd/C) and ammonium formate are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trichloropyridine
- 2,4,6-Trichloropyridine
- 2,3,5-Trifluoropyridine
Uniqueness
2,3,5-Trichloro-4-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. This makes it more reactive in certain types of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2,3,5-trichloro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDPWUULSOOSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573776 | |
Record name | 2,3,5-Trichloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406676-23-1 | |
Record name | 2,3,5-Trichloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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